

# Everolimus-13C2,D4: A Technical Overview for Researchers

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For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the core characteristics, mechanism of action, and experimental considerations for **Everolimus-13C2,D4**.

**Everolimus-13C2,D4** is a stable isotope-labeled derivative of Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR). Everolimus is utilized as an immunosuppressant to prevent organ transplant rejection and as a targeted therapy for various cancers.[1][2] The labeled form, **Everolimus-13C2,D4**, is a critical tool in pharmacokinetic studies, bioanalytical assays, and metabolic research, serving as an internal standard for accurate quantification of Everolimus in biological matrices.

### **Core Compound Data**

The fundamental physicochemical properties of **Everolimus-13C2,D4** are summarized below.



Identifier	Value	Source
CAS Number	1661009-29-5	[3][4][5][6]
Molecular Formula	C <sub>51</sub> <sup>13</sup> C <sub>2</sub> H <sub>79</sub> D <sub>4</sub> NO <sub>14</sub>	[3][4][5][6]
Molecular Weight	964.25 g/mol	[3][4]
Synonyms	Hydroxyethyl rapamycin-13C2- D4, Afinitor-13C2-d4, 42-O-(2- Hydroxyethyl)rapamycin-13C2- d4	[5][7]

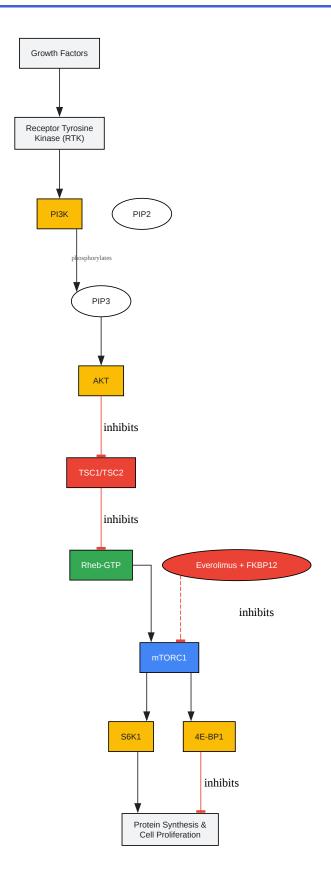
# Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

Everolimus exerts its therapeutic effects by specifically targeting the mTOR protein kinase, a central regulator of cell growth, proliferation, survival, and angiogenesis.[8][9] It acts by forming a complex with the intracellular protein FKBP12. This Everolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), but has little effect on mTOR Complex 2 (mTORC2).[1][8]

The inhibition of mTORC1 disrupts the phosphorylation of downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell cycle progression.[10] This disruption leads to a halt in cell proliferation, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often hyperactivated.[11][12] Furthermore, by inhibiting mTORC1, Everolimus can also suppress the expression of hypoxia-inducible factors (HIFs), leading to a reduction in vascular endothelial growth factor (VEGF) and subsequent anti-angiogenic effects.[9][13]

Below is a diagram illustrating the signaling cascade and the point of intervention by Everolimus.





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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Everolimus.



### **Experimental Protocols**

While specific protocols for **Everolimus-13C2,D4** are proprietary to the research or clinical setting, its primary use as an internal standard means it is incorporated into established analytical methods for Everolimus. Below are representative methodologies where this labeled compound would be essential.

## In Vivo Antitumor Activity Assessment in Xenograft Models

This protocol outlines a general procedure for evaluating the efficacy of Everolimus in a mouse xenograft model, a common preclinical study.

- Cell Culture and Tumor Implantation:
  - Human cancer cell lines (e.g., H-596 lung, KB-31 cervical, or HCT-116 colon) are cultured under standard conditions.
  - Athymic nude mice are subcutaneously injected with a suspension of tumor cells.
  - Tumor growth is monitored, and animals are randomized into treatment groups once tumors reach a specified volume.[14]
- Drug Preparation and Administration:
  - Everolimus is formulated for oral administration. A vehicle is developed to ensure the compound is solubilized and stable.[15]
  - Mice are treated with Everolimus (e.g., 1-5 mg/kg/day) or a vehicle control via oral gavage.
    [14]
  - Treatment can be continuous or intermittent (e.g., every other day).[15]
- Efficacy and Toxicity Monitoring:
  - Tumor volume and body weight are measured regularly to assess antitumor activity and tolerability.[14]

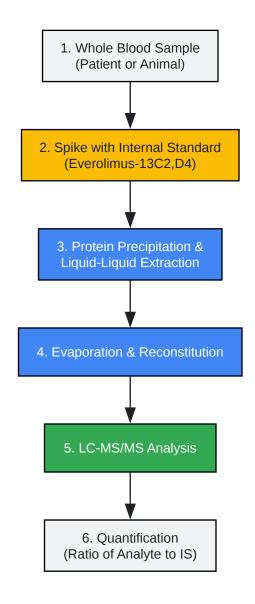


- At the end of the study, tumors may be excised for biomarker analysis (e.g., phosphorylation status of S6).[14][15]
- Pharmacokinetic Analysis:
  - Blood samples are collected at various time points after drug administration.
  - Everolimus-13C2,D4 is added to the samples as an internal standard.
  - Everolimus concentrations in whole blood are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

# Bioanalytical Method for Everolimus Quantification in Whole Blood

The following outlines a workflow for a typical bioanalytical assay using Everolimus-13C2,D4.





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**Caption:** Workflow for the quantification of Everolimus using an isotopic internal standard.

#### **Clinical Trial Considerations**

In clinical settings, Everolimus is evaluated for safety and efficacy in various cancer types. For instance, in a Phase II study for small cell lung cancer, patients were administered 10 mg of Everolimus orally on a daily basis until disease progression or unacceptable toxicity was observed.[16] Another study in patients with esophageal or stomach cancer used a 14-day on, 14-day off cycle.[17] In such trials, pharmacokinetic assessments are crucial and rely on the accurate measurement of drug concentrations in biological fluids, a process enabled by the use of stable isotope-labeled internal standards like **Everolimus-13C2,D4**.[18]



This technical guide provides a foundational understanding of **Everolimus-13C2,D4** for research and development purposes. The provided data and diagrams serve as a starting point for designing and interpreting experiments involving this important research compound.

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